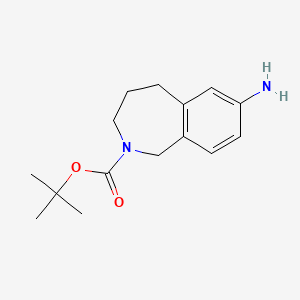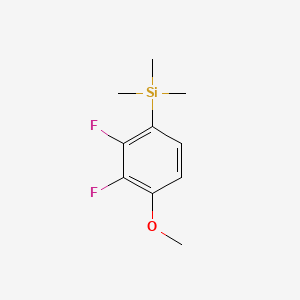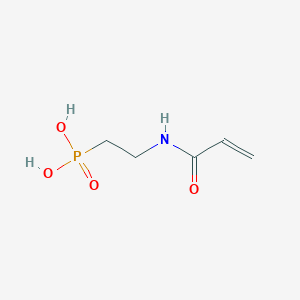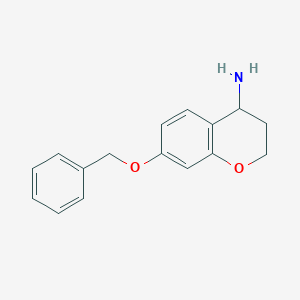
3,8-Dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring The presence of methyl groups at the 3rd and 8th positions of the isoquinoline structure distinguishes this compound from other isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylisoquinoline typically involves the alkylation of isoquinoline derivatives. One common method is the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with alkyl halides in the presence of a base such as potassium carbonate and a solvent like triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3,8-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethylisoquinoline involves its interaction with specific molecular targets. For instance, as an alpha 2B-adrenergic receptor antagonist, it inhibits platelet aggregation by blocking the receptor’s activity . This action is mediated through the binding of the compound to the receptor, preventing the activation of downstream signaling pathways involved in platelet aggregation.
Comparación Con Compuestos Similares
1,3-Dimethylisoquinoline-6,8-diol: This compound has hydroxy groups at positions 6 and 8, which significantly alter its chemical properties and reactivity.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Used as a precursor in the synthesis of various isoquinoline derivatives.
Uniqueness: 3,8-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-6-9(2)12-7-11(8)10/h3-7H,1-2H3 |
Clave InChI |
WUUDEJJHMBBKHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=NC(=CC2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


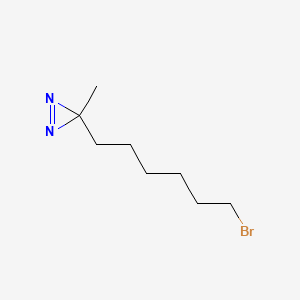
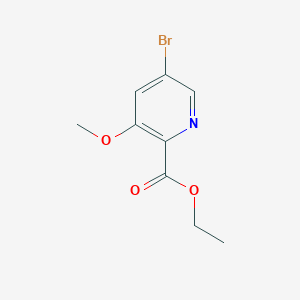
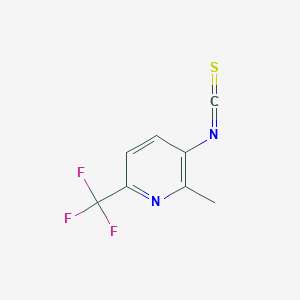
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
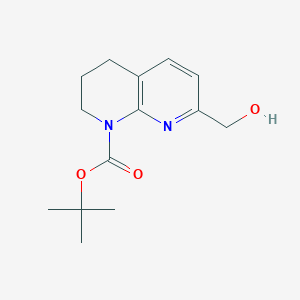
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
